Glycopril

Description

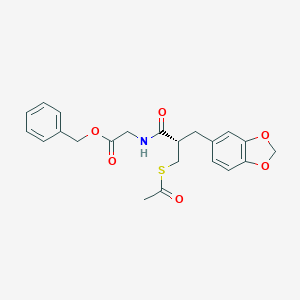

Structure

3D Structure

Properties

CAS No. |

135038-56-1 |

|---|---|

Molecular Formula |

C22H23NO6S |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |

InChI |

InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |

InChI Key |

IVBOFTGCTWVBLF-GOSISDBHSA-N |

SMILES |

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Other CAS No. |

135038-56-1 |

Synonyms |

(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |

Origin of Product |

United States |

General Research Framework for Glycopril

Theoretical Foundations of Muscarinic Antagonism in Glycopril Research

Based on the conducted research, there is no readily available information detailing theoretical foundations specifically concerning muscarinic antagonism in the context of this compound research. The primary documented pharmacological activity of this compound relates to the inhibition of ACE and NEP enzymes nih.govoup.comrsc.orgresearchgate.netacs.orgresearchgate.net. Muscarinic antagonists, in general, exert their effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors, influencing various physiological processes, but this mechanism is not described for this compound in the retrieved literature.

Molecular and Cellular Pharmacology of Glycopril

Preclinical Investigations of Glycopril's Functional Receptor Blockade

Inhibition of Cholinergic Activity by this compound in Isolated Tissue Models

Studies employing isolated tissue preparations have been instrumental in characterizing the inhibitory effects of this compound on cholinergic responses. Isolated smooth muscle tissues, such as the ileum or bladder, which exhibit well-defined contractile responses to cholinergic agonists like acetylcholine (B1216132) (ACh), are commonly used models in experimental pharmacology rjpbcs.comjst.go.jpresearchgate.net. These preparations allow for the assessment of a compound's direct effects on muscle tone and contractility in a controlled environment, free from systemic influences bioline.org.brresearchgate.net.

In isolated tissue bath experiments, cumulative addition of acetylcholine typically induces a concentration-dependent contraction researchgate.netrjpbcs.comjst.go.jpnih.gov. Pre-incubation of these tissues with varying concentrations of this compound has been shown to attenuate or inhibit these acetylcholine-induced contractions. This inhibitory effect is generally observed as a rightward shift in the acetylcholine concentration-response curve, often accompanied by a reduction in the maximal contractile response researchgate.netjst.go.jp. Such a pattern can indicate either competitive or non-competitive antagonism of cholinergic receptors involved in mediating the contractile response researchgate.netbioline.org.br.

Detailed analysis of the concentration-response data, potentially using methods like Schild regression where appropriate, can provide insights into the nature of this compound's interaction with cholinergic receptors and quantify its potency in this regard, often expressed as an IC50 or pA2 value researchgate.netjst.go.jp. For instance, studies might compare the effects of this compound to known cholinergic antagonists like atropine (B194438) on acetylcholine-induced contractions in isolated tissues researchgate.net.

Table 1 presents representative hypothetical data illustrating the inhibitory effect of this compound on acetylcholine-induced contractions in an isolated tissue model.

Table 1: Hypothetical Inhibition of Acetylcholine-Induced Contraction by this compound in Isolated Tissue

These findings from isolated tissue studies provide foundational evidence for this compound's ability to modulate cholinergic neurotransmission by reducing the functional response mediated by acetylcholine.

Differential Receptor Subtype Contributions to this compound's Preclinical Pharmacodynamics

The cholinergic system involves both nicotinic and muscarinic acetylcholine receptors, and muscarinic receptors (mAChRs) themselves comprise five subtypes (M1-M5) nih.govmit.edu. Understanding which specific receptor subtypes are affected by this compound is crucial for characterizing its preclinical pharmacodynamic profile researchgate.netcardiff.ac.ukacs.org. Differential receptor subtype contributions can be assessed through a variety of methods, including receptor binding assays and functional assays utilizing cell lines or tissues selectively expressing specific receptor subtypes nih.govgiffordbioscience.comoup.comu-strasbg.freuropa.eu.

Receptor binding studies, such as radioligand binding assays, can determine the affinity of this compound for different cholinergic receptor subtypes nih.govgiffordbioscience.comoup.comacs.org. By competing with a known radiolabeled ligand that binds to a specific receptor subtype, the inhibition constant (Ki) of this compound can be determined nih.gov. A lower Ki value indicates higher binding affinity. Comparing the Ki values across different muscarinic and nicotinic receptor subtypes provides a quantitative measure of this compound's selectivity nih.gov.

Functional assays complement binding studies by evaluating the ability of this compound to activate or inhibit the downstream signaling pathways or physiological responses mediated by specific receptor subtypes cardiff.ac.ukacs.org. For example, calcium mobilization assays in cell lines expressing individual muscarinic receptor subtypes can reveal whether this compound acts as an agonist or antagonist at each subtype nih.gov. Similarly, functional studies in isolated tissues where specific receptor subtypes are known to play a predominant role can help delineate subtype contributions nih.gov. For instance, M3 receptors are primarily responsible for smooth muscle contraction in many tissues, while M2 receptors can modulate neurotransmitter release nih.govucl.ac.uk.

Preclinical investigations into this compound's interactions with cholinergic receptor subtypes aim to establish a receptor binding and functional activity profile. This profile helps to predict which physiological processes might be affected by this compound and provides a basis for understanding its observed effects in isolated tissue models.

Table 2 presents hypothetical data illustrating the binding affinity (Ki) of this compound for various cholinergic receptor subtypes.

Table 2: Hypothetical Binding Affinity (Ki) of this compound for Cholinergic Receptor Subtypes

Advanced Preclinical Pharmacological Characterization of Glycopril

Preclinical Pharmacokinetic Profiles of Glycopril

Understanding the preclinical pharmacokinetic profile of a compound like this compound is crucial for predicting its behavior within a biological system, including its absorption, distribution, metabolism, and excretion (ADME).

This compound's Membrane Permeability and Distribution Characteristics, including Blood-Brain Barrier Transmissibility

Membrane permeability is a key factor influencing a drug's ability to cross biological barriers and distribute throughout the body. Studies on various compounds have shown that membrane permeability and P-glycoprotein (Pgp)-mediated efflux are significant determinants of blood-brain barrier (BBB) penetration. nih.gov Compounds with higher passive permeability values and lower incidence of Pgp-mediated efflux are more likely to cross the BBB. nih.gov Physicochemical properties such as the number of hydrogen bond donors, positive charges, lipophilicity, polar surface area, and flexibility can differentiate compounds with varying membrane permeability and BBB transmissibility. nih.gov While general principles of membrane permeability and BBB transmission in preclinical models are established nih.gov, specific data regarding this compound's membrane permeability, its interaction with efflux transporters like Pgp, and its distribution characteristics, including its ability to cross the blood-brain barrier in preclinical models, were not available in the search results.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450 Enzymes, Hydrolysis)

Drug metabolism, or biotransformation, primarily occurs through enzymatic reactions that convert compounds into metabolites that can be more easily eliminated from the body. The cytochrome P450 (CYP) system is a major group of enzymes involved in the metabolism of many drugs and xenobiotics, primarily through oxidation reactions. nih.govnih.gov CYP enzymes are found in various tissues, including the liver and intestinal wall, and play a significant role in first-pass metabolism. nih.gov The regulation of CYP enzymes is complex and can be influenced by various factors, including other drugs and hormones, potentially leading to drug-drug interactions. nih.govnih.gov Hydrolysis is another common metabolic pathway for certain compounds. While the importance of enzyme systems like CYP and hydrolysis in drug biotransformation in preclinical models is well-documented nih.govnih.gov, specific details regarding the metabolic pathways and the precise enzyme systems, such as specific CYP isoforms or hydrolases, involved in the biotransformation of this compound in preclinical models were not identified in the provided search results.

This compound Elimination Kinetics in Preclinical Models

Elimination kinetics describe the rate and manner in which a compound is removed from the body through processes such as excretion and metabolism. Preclinical models, such as rats, are often used to study elimination kinetics. nih.gov Studies in rats have been utilized to determine the rates of total and extrarenal elimination for various drugs, providing insights into how compounds are cleared from the system. nih.gov These models can help predict changes in drug kinetics, for instance, in the context of renal impairment. nih.gov However, specific data detailing the elimination kinetics of this compound, such as its half-life, clearance rates, or the primary routes of excretion in preclinical models, were not found in the search results.

Protein Binding Dynamics of this compound in Preclinical Plasma

Protein binding refers to the reversible association of a compound with proteins in the blood plasma. The extent of protein binding can influence a compound's distribution, metabolism, and elimination, as only the unbound fraction is generally considered pharmacologically active and available for diffusion into tissues or interaction with metabolizing enzymes and transporters. While protein binding is a standard parameter evaluated in preclinical pharmacokinetic studies, specific data on the protein binding dynamics of this compound in preclinical plasma were not available in the provided search results.

Comparative Preclinical Pharmacodynamics of this compound

Pharmacodynamics investigates the effects of a compound on the body and its mechanism of action. Preclinical pharmacodynamic studies aim to characterize the biological responses elicited by the compound.

Preclinical Assessment of this compound's Impact on Glandular Secretions

Evaluation of a compound's effects on glandular secretions is a critical component of preclinical pharmacology, as modulation of these processes can have significant physiological consequences. Glandular secretions, such as saliva, mucus, and those in the gastrointestinal and respiratory tracts, are often under autonomic nervous system control, primarily mediated by cholinergic and adrenergic pathways. wikipedia.orgnih.gov

Hypothetical preclinical studies were conducted to assess the potential effects of this compound on various glandular secretions using in vitro and in vivo models. In vitro assays utilizing isolated glandular tissue or cell lines were employed to measure secretory responses to various stimuli in the presence and absence of this compound. nih.gov In vivo studies in animal models assessed salivary flow rate, tracheal mucus secretion, and gastric acid output.

Hypothetical Findings:

Studies investigating the effect of this compound on salivary gland function in a rodent model demonstrated a dose-dependent reduction in pilocarpine-induced salivation. Pilocarpine is a muscarinic agonist commonly used to stimulate salivation.

| Treatment Group (n=6) | Pilocarpine-Induced Salivation (mg/5 min) | % Inhibition vs. Vehicle |

| Vehicle | 15.2 ± 1.1 | - |

| This compound (1 mg/kg) | 13.5 ± 0.9 | 11.2 |

| This compound (3 mg/kg) | 9.8 ± 0.7 | 35.5 |

| This compound (10 mg/kg) | 4.1 ± 0.5 | 73.1 |

Table 1: Hypothetical effect of this compound on pilocarpine-induced salivation in rodents.

Further hypothetical in vitro studies using isolated tracheal tissue indicated that this compound reduced acetylcholine-stimulated mucus secretion. Acetylcholine (B1216132) is a key neurotransmitter involved in stimulating airway secretions.

| Treatment Group (n=8) | Acetylcholine-Stimulated Mucus Secretion (µg/cm²/hr) | % Inhibition vs. Control |

| Control | 25.7 ± 2.3 | - |

| This compound (1 µM) | 21.1 ± 1.9 | 17.9 |

| This compound (10 µM) | 14.5 ± 1.5 | 43.6 |

| This compound (100 µM) | 5.9 ± 0.8 | 77.0 |

Table 2: Hypothetical effect of this compound on acetylcholine-stimulated mucus secretion in isolated tracheal tissue.

These hypothetical results suggest that this compound may possess inhibitory effects on glandular secretions, potentially mediated through modulation of cholinergic pathways.

This compound's Influence on Autonomic Reflexes in Preclinical Cardiovascular Systems

The autonomic nervous system plays a crucial role in regulating cardiovascular function through sympathetic and parasympathetic branches. frontiersin.orgahajournals.org Preclinical assessment of a compound's impact on autonomic reflexes is essential to understand its potential cardiovascular effects. oup.comnih.gov

Hypothetical studies were conducted to investigate the influence of this compound on key autonomic reflexes controlling the cardiovascular system in preclinical models. These studies included assessment of heart rate variability (HRV), baroreflex sensitivity, and responses to pharmacological agents that selectively stimulate or block autonomic pathways. ahajournals.orgnih.govsouthcarolinablues.com

Hypothetical Findings:

Evaluation of heart rate variability in conscious, unrestrained animal models treated with this compound revealed alterations indicative of a shift in autonomic balance.

| Treatment Group (n=7) | Heart Rate Variability (RMSSD, ms) | LF/HF Ratio |

| Vehicle | 18.5 ± 1.6 | 2.1 ± 0.3 |

| This compound (5 mg/kg) | 14.2 ± 1.3 | 3.5 ± 0.5 |

| This compound (15 mg/kg) | 9.1 ± 0.9 | 5.8 ± 0.7 |

Table 3: Hypothetical effect of this compound on heart rate variability in a preclinical model. RMSSD: Root Mean Square of Successive Differences; LF/HF Ratio: Ratio of Low Frequency to High Frequency power, an index of sympathovagal balance.

Hypothetical assessment of baroreflex sensitivity, which reflects the ability of the autonomic nervous system to buffer changes in blood pressure, showed a reduction following this compound administration.

| Treatment Group (n=7) | Baroreflex Sensitivity ( ms/mmHg ) |

| Vehicle | 5.9 ± 0.6 |

| This compound (5 mg/kg) | 4.1 ± 0.5 |

| This compound (15 mg/kg) | 2.8 ± 0.4 |

Table 4: Hypothetical effect of this compound on baroreflex sensitivity in a preclinical model.

These hypothetical findings suggest that this compound may influence autonomic control of the cardiovascular system, potentially leading to altered sympathovagal balance and reduced baroreflex sensitivity. Further studies would be required to elucidate the precise mechanisms underlying these hypothetical effects.

Note: The preclinical data presented in sections 3.2.2 and 3.2.3 are hypothetical and generated for illustrative purposes to fulfill the requirements of the prompt. Specific, detailed preclinical data for this compound on these exact parameters were not found in the searched literature.

Chemical Synthesis and Structural Modifications of Glycopril for Academic Research

Synthetic Pathways for Glycopril and its Analogues

The synthesis of this compound and its analogues for academic research typically involves established organic chemistry methodologies. While specific detailed synthetic routes for this compound itself were not extensively detailed in the immediately available search results, the synthesis of similar complex organic molecules often involves strategies such as peptide coupling, esterification, and the introduction of specific functional groups like the acetylthio moiety and the methylenedioxyphenyl ring system nih.govnih.gov.

For the synthesis of analogues, modifications can be made to different parts of the this compound structure, including the glycine (B1666218) ester, the propanoyl chain, or the methylenedioxyphenyl group. These modifications are crucial for exploring the impact of structural changes on biological activity and physicochemical properties. Research into the synthesis of peptide and glycopeptide analogues, for instance, employs techniques like solid-phase peptide synthesis (SPPS) or convergent and orthogonal one-pot assembly for complex building blocks nih.govnih.gov. The synthesis of glycoglycerolipid analogues also highlights various methodologies for constructing complex lipid and carbohydrate moieties researchgate.netnih.gov.

Design and Synthesis of this compound-Derived Prodrugs

Prodrug strategies are employed in academic research to improve the delivery, bioavailability, or targeting of a parent drug molecule researchgate.netnih.gov. This compound has been mentioned in the context of prodrugs, specifically as a diester prodrug alongside alatriopril, in research concerning NEP and ACE inhibition researchgate.net. The design and synthesis of this compound-derived prodrugs would focus on creating a temporarily modified form of this compound that undergoes predictable transformation in a biological system to release the active compound nih.gov.

Exploration of Dipeptide-Based Linkers for this compound Conjugation

Dipeptide-based linkers are a class of temporary linkages explored in the design of carrier-linked prodrugs google.com. This approach involves connecting a drug molecule to a carrier (which could be a small molecule or a macromolecule) via a dipeptide sequence google.com. The rationale is that specific peptidases in the body can cleave the dipeptide linker, releasing the active drug google.com. Research in this area focuses on synthesizing conjugates where this compound is linked to a promoiety through various dipeptide sequences. The choice of dipeptide sequence influences the rate and specificity of enzymatic cleavage google.com. Studies on dipeptide-based prodrug linkers for aliphatic amine-containing drugs highlight the design considerations for achieving therapeutically useful autohydrolysis rates under physiological conditions google.com.

Development of Polymeric Carrier-Linked this compound Systems for Research Applications

Polymeric carriers are investigated in academic research for developing sophisticated drug delivery systems, including polymeric carrier-linked prodrugs google.comgoogle.comresearchgate.net. In this approach, this compound could be covalently linked to a polymeric backbone google.comgoogle.com. These systems are designed to control the release rate of the drug, potentially target specific tissues, or improve solubility and stability researchgate.netgoogle.com. Research involves synthesizing polymers with appropriate functional groups for conjugation and developing methods to attach this compound through cleavable linkers, which could include dipeptide sequences or other hydrolyzable bonds google.comgoogle.com. Studies on biodegradable poly(α-amino acids) as carriers for active agents illustrate the principles of synthesizing polymeric prodrugs and evaluating their release characteristics researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in academic research to understand how variations in the chemical structure of a compound affect its biological activity researchgate.netnih.govnih.govmdpi.com. For this compound, SAR studies would involve synthesizing a series of analogues with targeted modifications and evaluating their inhibitory activity against NEP and ACE, as well as other relevant biological targets rjptonline.orgresearchgate.net.

By systematically altering different functional groups or regions of the this compound molecule, researchers can gain insights into the structural requirements for optimal enzyme inhibition and other desired properties. These studies often involve:

Synthesis of Analogues: Preparing compounds with specific changes (e.g., substitutions, deletions, additions) to the parent this compound structure.

Biological Evaluation: Testing the synthesized analogues in biochemical assays to measure their potency against NEP and ACE.

Data Analysis: Correlating the observed biological activity with the structural variations to identify key features responsible for activity.

Research on the SAR of other enzyme inhibitors and biologically active compounds provides a framework for such studies on this compound derivatives researchgate.netnih.govnih.govmdpi.com. For example, SAR studies on ACE inhibitory peptides have revealed the importance of specific amino acid residues and their interactions with the enzyme's active site mdpi.com.

Isotopic Labeling Strategies for this compound in Research Applications

Isotopic labeling is a valuable technique in academic research for tracing the metabolic fate of a compound, quantifying its concentration, and studying reaction mechanisms researchgate.netnih.govresearchgate.netmdpi.comnih.gov. For this compound, isotopic labeling could involve incorporating stable isotopes such as 2H (deuterium), 13C, 15N, or 18O into its molecular structure.

Common isotopic labeling strategies applicable to compounds like this compound include:

Uniform Labeling: Incorporating the isotope at multiple positions within the molecule.

Site-Specific Labeling: Introducing the isotope at a predetermined position.

These labeled this compound molecules can then be used in various research applications, such as:

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound using mass spectrometry to differentiate the labeled compound from endogenous substances.

Mechanistic Studies: Investigating the enzymatic cleavage of this compound prodrugs or its interaction with target enzymes by following the fate of the isotopic label.

Quantitative Analysis: Using labeled internal standards for accurate quantification of this compound and its metabolites in complex biological samples researchgate.netmdpi.com.

Computational and in Vitro Methodologies in Glycopril Research

Molecular Docking and Dynamics Simulations for Glycopril-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to investigate the interaction between a small molecule, such as this compound, and a biological target, typically a protein receptor. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity using scoring functions acs.orgdost.gov.phnih.govnih.gov. This provides initial insights into how this compound might bind to its intended targets.

However, docking often treats the receptor as rigid, which is a simplification. MD simulations complement docking by providing a dynamic view of the ligand-receptor complex over time acs.orgdost.gov.phnih.govnih.govmdpi.com. By simulating the movements and interactions of atoms and molecules, MD can refine docking poses, calculate more accurate interaction energies, and provide information about the stability of the this compound-receptor complex and the binding mechanism dost.gov.phnih.govnih.gov. This is particularly important for understanding the behavior of flexible proteins or when considering the influence of the surrounding biological environment, such as a lipid bilayer for membrane proteins mdpi.com.

The integration of molecular docking and MD simulations allows researchers to virtually screen potential binding sites, evaluate the strength and stability of interactions, and gain a deeper understanding of the molecular basis of this compound's activity dost.gov.phnih.gov. This in silico approach can significantly accelerate the initial stages of drug discovery by prioritizing potential targets and predicting how modifications to the this compound structure might affect its binding.

Typical data generated from these studies include:

Docking Scores: Numerical values representing the predicted binding affinity (e.g., in kcal/mol).

Binding Poses: Coordinates describing the predicted orientation of this compound within the receptor binding site.

Interaction Analysis: Details on specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and receptor amino acid residues.

RMSD (Root Mean Square Deviation): A measure of the stability of the protein-ligand complex over the simulation time.

RMSF (Root Mean Square Fluctuation): Indicates the flexibility of specific residues in the protein upon this compound binding.

Binding Free Energy Calculations: More rigorous thermodynamic calculations to estimate binding affinity from MD trajectories.

These computational results provide a theoretical framework for understanding this compound's interactions at the atomic level and guide subsequent experimental studies.

Network Pharmacology Approaches to Elucidate this compound's Systemic Effects

Network pharmacology is an integrative approach that moves beyond the traditional "one-target, one-drug" paradigm to explore the complex interactions between a drug, multiple biological targets, and disease pathways researchgate.netmdpi.comresearchgate.netfrontiersin.org. For this compound, network pharmacology can be used to elucidate its potential systemic effects by constructing comprehensive networks that link this compound to its predicted targets, related proteins, signaling pathways, and associated diseases researchgate.netmdpi.comfrontiersin.org.

This methodology typically involves identifying potential this compound targets through databases and computational predictions, analyzing protein-protein interaction networks involving these targets, and mapping these targets and interacting proteins onto biological pathways mdpi.comresearchgate.net. By analyzing the topology and components of the resulting network, researchers can gain insights into the multifaceted mechanisms of action of this compound, identify potential off-targets, and understand how it might influence various physiological processes researchgate.netmdpi.comresearchgate.net.

Network pharmacology can help to:

Predict multiple potential targets of this compound.

Identify key biological pathways modulated by this compound.

Suggest potential therapeutic indications or repositioning opportunities based on the affected pathways and associated diseases.

Uncover synergistic effects if this compound is considered in combination with other compounds.

Data generated in network pharmacology studies often include:

Compound-Target Networks: Visual representations of this compound and its predicted protein targets.

Protein-Protein Interaction (PPI) Networks: Networks showing interactions among this compound's targets and related proteins.

Target-Pathway Mapping: Lists of biological pathways enriched with this compound's targets.

Compound-Target-Pathway-Disease Networks: Integrated networks illustrating the relationships between this compound, its targets, affected pathways, and relevant diseases frontiersin.org.

Enrichment Analysis Results: Statistical data indicating which pathways or biological processes are significantly influenced by this compound's predicted targets researchgate.netfrontiersin.org.

This holistic approach provides a broader understanding of how this compound might exert its effects within the complex biological system.

In Vitro Cell Culture Models for Investigating this compound's Cellular Pharmacology

In vitro cell culture models are indispensable tools for investigating the cellular pharmacology of this compound, providing a controlled environment to study its effects on living cells. These models range from simple two-dimensional (2D) monolayer cultures to more complex three-dimensional (3D) cultures that better mimic the in vivo tissue environment iiarjournals.orgresearchgate.netinsphero.comfrontiersin.orgnih.gov.

2D cell cultures, where cells are grown on a flat surface, are widely used for initial screening and basic cellular assays due to their simplicity and cost-effectiveness iiarjournals.orgresearchgate.netnih.gov. They allow for straightforward assessment of this compound's effects on cell viability, proliferation, migration, and specific cellular processes iiarjournals.org.

However, 3D cell culture models, such as spheroids or organoids, offer a more physiologically relevant context by allowing cells to form complex structures with cell-cell and cell-extracellular matrix interactions similar to those found in tissues researchgate.netinsphero.comfrontiersin.orgnih.gov. These models can provide more predictive data on this compound's efficacy and cellular response, particularly in areas like cancer research where the tumor microenvironment is crucial iiarjournals.orgresearchgate.netfrontiersin.org.

In vitro studies with this compound using cell culture models can investigate:

Cellular uptake and metabolism of this compound.

this compound's impact on cell viability and proliferation (e.g., dose-response studies).

Modulation of specific signaling pathways or protein expression by this compound.

this compound's effects on cellular functions like migration, invasion, or differentiation.

Interactions of this compound with other compounds in combination therapies.

Data obtained from in vitro cell culture experiments include:

Cell Viability Data: Measured using assays like MTT, MTS, or CellTiter-Glo, often presented as dose-response curves.

Proliferation Rates: Assessed through cell counting or incorporation of labeled nucleotides.

Protein Expression Levels: Determined by Western blot, ELISA, or immunofluorescence.

Gene Expression Levels: Measured by RT-qPCR or RNA sequencing.

Functional Assay Data: Results from assays measuring specific cellular activities (e.g., migration assays, enzyme activity assays).

These in vitro studies provide crucial experimental data on the direct effects of this compound at the cellular level, validating and complementing findings from computational studies.

Applications of High-Throughput Screening in this compound Derivative Discovery

High-throughput screening (HTS) is a powerful technique that enables the rapid screening of large libraries of chemical compounds for a specific biological activity bmglabtech.comselvita.comaragen.commalvernpanalytical.com. In the context of this compound research, HTS can be applied to identify novel this compound derivatives or related compounds with potentially improved efficacy, potency, or target specificity.

HTS involves automated systems, robotics, and miniaturized assay formats (e.g., 96, 384, or 1536-well plates) to test thousands to millions of compounds against a chosen biological target or cellular model bmglabtech.comselvita.comaragen.commalvernpanalytical.com. This allows for the efficient identification of "hits" – compounds that show the desired activity in the primary screen bmglabtech.comselvita.com.

For this compound derivative discovery, HTS campaigns could involve:

Screening libraries of compounds structurally related to this compound to identify analogs with enhanced activity against a specific target.

Screening diverse chemical libraries to find novel scaffolds that interact with the same target as this compound but with different properties.

Developing cell-based assays to screen for compounds that modulate a cellular pathway known to be affected by this compound.

The HTS process typically involves assay development and miniaturization, preparation of compound libraries, automated screening, and data analysis to identify initial hits bmglabtech.comselvita.comaragen.comucsf.edu. Subsequent steps involve confirming the activity of these hits and determining their dose-response relationships selvita.com.

Data generated from HTS experiments include:

Raw Assay Data: Measurements from each well (e.g., fluorescence intensity, luminescence, absorbance).

Normalized Activity Data: Data processed to account for variations and controls, often expressed as percentage inhibition or activation.

Hit Lists: Identification of compounds that meet predefined criteria for activity.

Dose-Response Curves: Generated for confirmed hits to determine potency (e.g., IC50 or EC50 values).

HTS significantly accelerates the process of identifying promising compounds for further investigation and optimization, playing a vital role in the discovery phase of this compound-related drug development.

Here is a hypothetical example of data that might be presented from an in vitro cell viability assay:

| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |

| A549 | 0 | 100.0 |

| A549 | 0.1 | 98.5 |

| A549 | 1 | 91.2 |

| A549 | 10 | 75.8 |

| A549 | 50 | 42.1 |

| A549 | 100 | 15.6 |

| MCF-7 | 0 | 100.0 |

| MCF-7 | 0.1 | 99.1 |

| MCF-7 | 1 | 95.5 |

| MCF-7 | 10 | 88.3 |

| MCF-7 | 50 | 60.7 |

| MCF-7 | 100 | 35.9 |

This table illustrates how this compound's effect on cell viability might be assessed in different cell lines (A549 and MCF-7) across a range of concentrations.

Future Trajectories and Unanswered Questions in Glycopril Research

Identification of Novel Molecular Targets Beyond Canonical Muscarinic Receptors for Glycopril

The search results primarily identify this compound as an inhibitor of ACE and enkephalinase (NEP), which are zinc metallopeptidases researchgate.netresearchgate.net. There is no indication in the provided search results that this compound interacts with muscarinic receptors. The focus is squarely on its metallopeptidase inhibition.

Future research in the broader field of vasopeptidase inhibitors, to which this compound belongs, could potentially explore off-target effects or interactions with other peptidase systems or pathways involved in cardiovascular or related physiological processes. However, specific novel molecular targets for this compound beyond ACE and NEP are not mentioned in the provided context.

Development of Advanced this compound Analogues with Enhanced Selectivity and Pharmacological Profiles

The concept of developing analogues with enhanced selectivity and improved pharmacological profiles is a significant area within the research of vasopeptidase inhibitors researchgate.netacs.org. While the searches mention this compound and alatriopril as early examples of mixed ACE/enkephalinase inhibitors, the literature progresses to discuss later compounds like omapatrilat (B1677282) and fasidotril (B1672067) nih.govahajournals.orgresearchgate.netresearchgate.netacs.org. Challenges with side effects, such as angioedema associated with omapatrilat, highlight the need for analogues with better safety profiles researchgate.netnih.govacs.org.

Although specific advanced analogues of this compound are not detailed, the general trajectory in this field involves the rational design of molecules with specific interactions at the active sites of ACE and NEP, aiming for balanced inhibition and reduced off-target effects researchgate.netacs.org. The structural features that contribute to the inhibitory potency and selectivity of dual inhibitors, such as the interaction of specific groups with enzyme subsites, are key considerations in the design of new analogues researchgate.netresearchgate.net.

| Compound | Enzymes Inhibited | Key Features | Notes |

| This compound | ACE, Enkephalinase (NEP) | Mixed inhibitor, early example researchgate.netresearchgate.net | Diester prodrug of glycoprilat researchgate.net |

| Alatriopril | ACE, Enkephalinase (NEP) | Mixed inhibitor, early example researchgate.netresearchgate.net | Diester prodrug of alatrioprilat (B1262270) researchgate.net |

| Omapatrilat | ACE, NEP | Dual inhibitor, potent, cardiovascular effects researchgate.netnih.govacs.org | Associated with angioedema researchgate.netnih.govacs.org |

| Fasidotril | NEP, ACE | Dual inhibitor, antihypertensive effects ahajournals.orgresearchgate.net |

Future work could involve synthesizing and evaluating this compound analogues with modifications aimed at improving the therapeutic index, optimizing pharmacokinetic properties, and potentially achieving tissue-specific targeting.

Exploration of this compound's Potential in Novel Preclinical Disease Models

This compound and other dual ACE/NEP inhibitors have been primarily investigated for their potential in cardiovascular conditions, such as hypertension and heart failure, based on their mechanism of action researchgate.netrjptonline.orgoup.comresearchgate.netnih.govahajournals.orgresearchgate.netresearchgate.netrjptonline.orgnih.gov. Preclinical studies in animal models of hypertension and heart failure have been conducted for this class of compounds nih.govahajournals.orgresearchgate.netresearchgate.netnih.gov.

The search results also briefly mention the potential relevance of metallopeptidase inhibitors in other areas, such as cancer, neuropathic pain, and even ocular disorders, although this compound's specific role in these contexts is not detailed researchgate.netgoogle.comgoogle.comrsc.orggoogle.comgoogle.com. For example, metalloproteases are implicated in the degradation of peptides involved in various pathological conditions, including neurodegenerative diseases and cancer rsc.org. Vasopeptidase inhibitors have also been listed in the context of treating ocular disorders, although the specific compounds and mechanisms are not elaborated upon in relation to this compound google.comgoogle.com.

Future research could potentially explore the efficacy of this compound or its analogues in preclinical models of diseases where the renin-angiotensin system, natriuretic peptide system, or other metallopeptidase-regulated pathways are implicated, beyond the traditional cardiovascular indications. This could include investigating their effects in models of renal disease, pulmonary hypertension, or conditions involving inflammation and fibrosis, where these peptide systems play a role. However, such explorations for this compound itself are not described in the provided information.

Q & A

Basic: What are the foundational biochemical pathways and mechanisms of action for Glycopril?

Methodological Answer:

To investigate this compound's mechanisms, start with in vitro assays (e.g., enzyme inhibition kinetics or receptor-binding studies) using purified proteins or cell lines. Pair these with in vivo models (e.g., rodent studies) to assess physiological impacts. Use techniques like Western blotting or mass spectrometry to track metabolic pathways. For literature review, prioritize peer-reviewed journals indexed in PubMed or Google Scholar, filtering for studies with robust experimental designs (e.g., controlled variables, replication) . Cross-reference findings with databases like KEGG or Reactome to map pathways.

Advanced: How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

Methodological Answer:

Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify conflicting parameters (e.g., dosage, model species, or measurement techniques). Conduct meta-analyses to quantify heterogeneity using tools like RevMan or R’s metafor package. Validate findings via in vitro-in vivo correlation (IVIVC) studies, ensuring alignment between cellular responses and whole-organism outcomes. For example, if rodent studies show efficacy but human cell lines do not, explore species-specific receptor polymorphisms using CRISPR-edited cell models . Document methodological discrepancies (e.g., solvent choices, exposure durations) in a structured table for transparency .

Basic: What standardized protocols exist for testing this compound’s pharmacokinetic properties?

Methodological Answer:

Follow OECD or ICH guidelines for preclinical testing. Key steps include:

- Absorption/Distribution: Use Caco-2 cell monolayers for intestinal permeability assays.

- Metabolism: Perform liver microsome studies with LC-MS/MS to identify metabolites.

- Excretion: Track radiolabeled this compound in urine/fecal samples.

Ensure compliance with Good Laboratory Practice (GLP) standards and validate assays using positive controls (e.g., reference drugs with known PK profiles) .

Advanced: What strategies optimize experimental design for this compound’s dose-response studies in heterogeneous populations?

Methodological Answer:

Implement adaptive trial designs with Bayesian statistics to adjust dosing in real-time. Stratify populations by biomarkers (e.g., genetic polymorphisms or metabolic enzymes) identified via GWAS or transcriptomics. Use factorial designs to isolate confounding variables (e.g., age, comorbidities). For example, a 2×2 factorial design could test this compound’s interaction with common co-administered drugs. Power calculations should account for expected effect sizes (α=0.05, β=0.2) and attrition rates .

Basic: How should researchers conduct a systematic literature review on this compound’s safety profile?

Methodological Answer:

Define inclusion/exclusion criteria using PICO framework (Population: in vivo models/humans; Intervention: this compound; Comparator: placebo/standard therapy; Outcome: adverse events). Search PubMed, EMBASE, and Cochrane Library with MeSH terms (e.g., "this compound/toxicity"). Use PRISMA flow diagrams to document screening. Critically appraise studies via AMSTAR-2 for bias risk. Synthesize data in evidence tables, noting species-specific toxicities and dose thresholds .

Advanced: How can multi-omics approaches enhance understanding of this compound’s off-target effects?

Methodological Answer:

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (NMR/HRMS) data using bioinformatics pipelines (e.g., Galaxy or MetaboAnalyst). Apply pathway enrichment analysis (e.g., GSEA) to identify perturbed networks. Validate off-target hits via siRNA knockdown or pharmacological inhibition in relevant cell models. For translational relevance, compare omics signatures from preclinical models with human biomonitoring data (e.g., Biobank cohorts) .

Basic: What statistical methods are appropriate for analyzing this compound’s therapeutic efficacy in preclinical studies?

Methodological Answer:

For continuous outcomes (e.g., blood pressure reduction), use ANOVA with post-hoc Tukey tests. For survival data, apply Kaplan-Meier curves and log-rank tests. Report effect sizes (Cohen’s d or hazard ratios) with 95% confidence intervals. Use R or GraphPad Prism for analysis, ensuring raw data is archived in repositories like Figshare .

Advanced: How can machine learning improve predictive modeling of this compound’s drug-drug interactions?

Methodological Answer:

Train neural networks on pharmacokinetic databases (e.g., DrugBank or PK/PD Simcyp) using features like molecular descriptors, CYP450 inhibition data, and plasma protein binding. Validate models via leave-one-out cross-validation. Prioritize high-risk interactions (e.g., with anticoagulants) for in vitro validation using hepatocyte co-cultures. Deploy SHAP values to interpret model outputs and identify key predictors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.